(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The general reaction scheme is as follows:
Condensation Reaction: 4-methoxybenzaldehyde reacts with thiosemicarbazide to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization to form the thiazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiazole ring or the benzylidene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics . Additionally, its potential anti-inflammatory and anticancer properties are being investigated.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical modifications makes it a versatile intermediate in the production of high-value materials.
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. The compound may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer research, it is thought to induce apoptosis in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-mercapto-1,3-thiazole: Lacks the benzylidene moiety, making it less versatile in chemical reactions.
4-methoxybenzaldehyde thiosemicarbazone: Precursor in the synthesis of (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one.
2-mercapto-5-phenyl-1,3-thiazole: Similar structure but with a phenyl group instead of a methoxybenzylidene group.
Uniqueness
The presence of both the mercapto group and the methoxybenzylidene moiety in this compound imparts unique chemical properties, making it more reactive and versatile compared to similar compounds
Properties
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGCJYCWFZQEFX-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.